N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
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Overview
Description
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with dichloro groups and an ethylsulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dichloro Substituents: The dichloro groups can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Ethylsulfonylbenzamide Moiety: The ethylsulfonyl group can be introduced by reacting the benzothiazole derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: A similar compound with a tert-butyl group instead of the ethylsulfonyl group.
N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide: Compounds with nitro substituents instead of dichloro groups.
Uniqueness
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is unique due to the presence of both dichloro and ethylsulfonyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c1-2-25(22,23)10-5-3-4-9(8-10)15(21)20-16-19-13-11(17)6-7-12(18)14(13)24-16/h3-8H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVSQVSPMJCNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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